molecular formula C15H15ClN4S2 B13357699 {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide

Cat. No.: B13357699
M. Wt: 350.9 g/mol
InChI Key: SNJVCXQQRMJSNR-VOTSOKGWSA-N
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Description

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiadiazole rings in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Vinyl Group: The vinyl group is introduced via a Heck reaction, where the triazole intermediate is reacted with a suitable vinyl halide in the presence of a palladium catalyst.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole-vinyl intermediate with sulfur and a suitable amine under reflux conditions.

    Attachment of the Propyl Sulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the vinyl group, converting it to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide has shown potential in various scientific research applications, including:

    Medicinal Chemistry: The compound has been investigated for its potential anticonvulsant, antimicrobial, and anticancer activities.

    Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of {6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The vinyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.

    6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits similar biological activities but differs in the position of the chlorine atom.

Uniqueness

{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. The combination of the triazole and thiadiazole rings with the vinyl and chlorophenyl groups results in a compound with distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN4S2

Molecular Weight

350.9 g/mol

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15ClN4S2/c1-2-8-21-10-13-17-18-15-20(13)19-14(22-15)7-6-11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3/b7-6+

InChI Key

SNJVCXQQRMJSNR-VOTSOKGWSA-N

Isomeric SMILES

CCCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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